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molecular formula C7H5BrO2S B8774971 4-Bromo-3-mercaptobenzoic acid

4-Bromo-3-mercaptobenzoic acid

Cat. No. B8774971
M. Wt: 233.08 g/mol
InChI Key: CXTJHQNHCRPHAA-UHFFFAOYSA-N
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Patent
US07834001B2

Procedure details

A suspension of stannous chloride dihydrate (21 g, 93.1 mmol) in hydrochloric acid and water (25 mL, 4:1, v/v) was added dropwise with stirring to a solution of Example 1a (5.0 g, 16.7 mmol) in glacial acetic acid (57 mL) at 80° C. The reaction mixture was heated for 1 h at 80° C. and treated with ice-water to obtain a mixture of the title compound and its dimer as a white solid, which was washed with water and dried. Yield: 3.2 g, (82%); mp: 315-317° C.; MS: m/e (EI+) 233 (M+).
[Compound]
Name
stannous chloride dihydrate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11](Cl)(=O)=O>Cl.O.C(O)(=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[SH:11]

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
21 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl
Name
Quantity
57 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
v/v) was added dropwise
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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